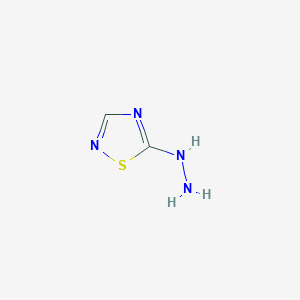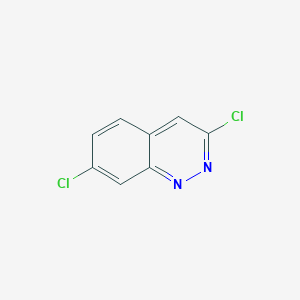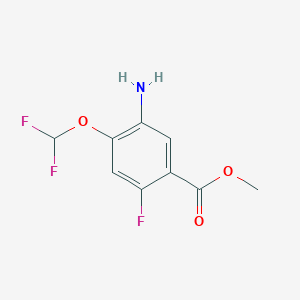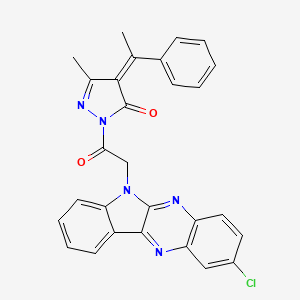![molecular formula C26H34N4O5 B13129866 benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with a variety of applications in scientific research. This compound features a benzyl group, a pyridine ring, and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including nitration, reduction, and alkylation.
Coupling Reactions: The pyridine derivative is then coupled with an amino acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring and benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine and benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: Similar in structure but with variations in the substituents on the pyridine ring or the amino acid derivative.
N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: Lacks the benzyl group, affecting its reactivity and interactions.
Uniqueness
The unique combination of functional groups in this compound allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H34N4O5 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)/t21-,22-/m0/s1 |
Clave InChI |
PLVWMBFPIAQRHK-VXKWHMMOSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
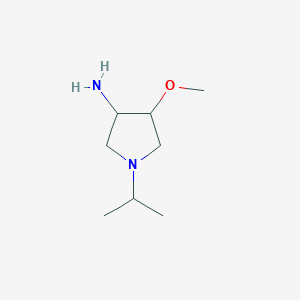
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
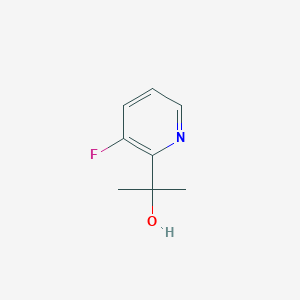

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
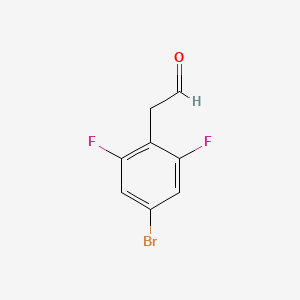

![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
